molecular formula C10H16N4O B1526278 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol CAS No. 1333960-60-3

1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B1526278
CAS No.: 1333960-60-3
M. Wt: 208.26 g/mol
InChI Key: OASNBXHGZRZTBK-UHFFFAOYSA-N
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Description

1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is a pyrimidine derivative featuring a piperidin-4-ol moiety at position 2 of the pyrimidine ring, with amino and methyl substituents at positions 4 and 6, respectively. Pyrimidine-based compounds are critical in medicinal chemistry due to their diverse biological activities, including roles as kinase inhibitors, antimicrobial agents, and CNS therapeutics .

Properties

IUPAC Name

1-(4-amino-6-methylpyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-6-9(11)13-10(12-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASNBXHGZRZTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of the compound 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is the CCR5 receptor . This receptor plays a crucial role in the immune system, particularly in the inflammatory response and the movement of white blood cells into tissues.

Mode of Action

The compound 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol interacts with its target, the CCR5 receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular responses triggered by the receptor.

Biochemical Pathways

The antagonistic action of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol on the CCR5 receptor affects the chemokine signaling pathway . This pathway is involved in the immune response, particularly in the recruitment of leukocytes to sites of inflammation. By blocking the CCR5 receptor, the compound can potentially modulate this pathway and its downstream effects.

Biochemical Analysis

Biochemical Properties

1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with chemokine receptor CCR5, which is essential for the entry of HIV-1 into cells. The compound’s interaction with CCR5 involves a strong salt-bridge interaction, which is crucial for its antagonistic activity. Additionally, 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol has been evaluated for its potential as a CCR5 antagonist, showing promising results in ligand-induced calcium mobilization assays.

Cellular Effects

1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives, including 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol, have been shown to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant activities. These effects are mediated through interactions with specific cellular targets, leading to changes in cell function and signaling pathways.

Molecular Mechanism

The molecular mechanism of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with CCR5, for example, involves a strong salt-bridge interaction that anchors the ligand to the receptor. This interaction inhibits the receptor’s function, preventing HIV-1 entry into cells. Additionally, piperidine derivatives have been shown to exhibit antioxidant activity by hindering or suppressing free radicals.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can exhibit sustained biological activity over extended periods, making them suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol vary with different dosages in animal models. Piperidine derivatives have been evaluated for their pharmacological properties, including their efficacy and toxicity at various doses. These studies have shown that the compound can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include interactions with cytochrome P450 enzymes, which play a crucial role in its biotransformation. These interactions can affect the compound’s metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol within cells and tissues involve interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. These properties determine its ability to cross cellular membranes and accumulate in specific tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s localization can influence its activity and function within cells, affecting its interactions with cellular targets and its overall therapeutic potential.

Biological Activity

1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is C11H18N4O2, with a molecular weight of 238.29 g/mol. The compound features a piperidine ring substituted at the 4-position with a hydroxyl group and a pyrimidine ring at the 1-position, which contains an amino group at the 4-position and a methyl group at the 6-position. These structural characteristics contribute to its diverse biological activities.

Biological Activities

Research indicates that compounds with structural similarities to 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol exhibit significant biological activities:

1. Enzyme Inhibition:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Analogous compounds have shown promise as DPP-IV inhibitors, which are relevant in glucose metabolism and diabetes management.
  • HIV Reverse Transcriptase Inhibition: Piperidin-4-yl-aminopyrimidine derivatives have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors, displaying improved activity against wild-type HIV-1 with EC50 values in single-digit nanomolar concentrations .

2. Antimicrobial Properties:

  • Certain derivatives have demonstrated effectiveness against pathogens like Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases.

3. Anticancer Activity:

  • Some analogs have been explored for their capacity to inhibit key signaling pathways involved in tumor growth, indicating their potential role in cancer therapy .

The biological activity of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol is attributed to its interaction with specific molecular targets:

1. Binding Affinity Studies:

  • Techniques such as molecular docking and competitive binding assays are employed to elucidate interactions with various enzymes and receptors. Understanding these interactions is crucial for predicting the compound's efficacy and safety profile in therapeutic applications.

2. Inhibition of Tubulin Polymerization:

  • The compound has been shown to inhibit tubulin polymerization, which is essential for cell division and proliferation, thereby exhibiting antiproliferative activity.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol within its class of molecules:

Compound NameStructure FeaturesUnique Aspects
6-Methylpyrimidine derivatives Contains methylated pyrimidine ringsOften used as building blocks in drug synthesis
Piperazine analogs Substituted piperazine ringsExhibit different pharmacological profiles
Dipeptidyl peptidase IV inhibitors Similar amino group functionalitiesTarget specific metabolic pathways
Fluoroquinolone derivatives Incorporate fluoro groupsEffective against bacterial infections

This table underscores the distinctiveness of 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol due to its specific combination of functional groups and potential therapeutic applications.

Case Studies and Research Findings

Recent studies have further validated the biological activities associated with this compound:

  • Antiviral Activity: A study highlighted that derivatives similar to 1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol exhibited significant antiviral properties against HIV, contributing to advancements in AIDS therapeutics .
  • Anticancer Research: Investigations into related compounds have demonstrated their potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • In Vivo Studies: Preclinical trials involving animal models have shown promising results regarding the efficacy of these compounds in reducing tumor growth while maintaining tolerable toxicity levels .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Ring

Position 2 Modifications
  • 1-Pyrimidin-2-yl-piperidin-4-ol (): This compound lacks substituents on the pyrimidine ring. Its simpler structure highlights the impact of adding amino and methyl groups in the target compound.
  • 1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)-piperidin-4-ol (Z3777013540, ): A fluoroindole substituent at position 5 confers high binding affinity to tau proteins (KD = 4.0–5.1 nM in Alzheimer’s and PSP brain tissue). This contrasts with the target’s amino and methyl groups, suggesting bulky aromatic substituents enhance target specificity but may reduce solubility .
Position 4 and 6 Modifications
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (): Features a piperidin-1-yl group at position 6 and an amino group at position 2. The reversed substitution pattern compared to the target compound (amino at position 4, methyl at 6) demonstrates how positional changes alter electronic and steric profiles.
  • 1-(6-Chloropyrimidin-4-yl)-4-methylpiperidin-4-ol ():
    A chloro substituent at position 6 and methyl on the piperidine ring. The electron-withdrawing chlorine may reduce pyrimidine ring basicity compared to the target’s electron-donating methyl group, affecting reactivity and interactions .

Piperidine Ring Modifications

  • 1-[5-(4-Methoxyphenyl)pyrimidin-2-yl]piperidin-4-ol ():
    Incorporates a methoxyphenyl group on the pyrimidine. The hydroxylated piperidine is retained, but the aromatic substituent introduces lipophilicity, which may enhance blood-brain barrier penetration—a property relevant to CNS-targeted derivatives like the target compound .

  • 1-[6-(Isopropylamino)pyrimidin-4-yl]piperidin-4-ol (): The isopropylamino group at position 6 increases steric bulk compared to the target’s methyl group. This modification could hinder binding to flat binding pockets but improve selectivity for specific enzymes .

Physicochemical Properties

  • Solubility: The target’s amino and hydroxyl groups likely enhance aqueous solubility compared to halogenated (e.g., ) or aromatic () derivatives.
  • Stability : Methyl groups () may improve metabolic stability over electron-withdrawing substituents like chlorine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1-(4-Amino-6-methylpyrimidin-2-yl)piperidin-4-ol

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